Barbital sodium
Overview
Description
Barbital Sodium, also known as Sodium 5,5-diethylbarbiturate, is a long-acting barbiturate . It significantly depresses various metabolic processes at high doses . It is used as a hypnotic and sedative and may induce dependence . Barbital Sodium is also used in veterinary practice for central nervous system depression .
Synthesis Analysis
The synthesis of Barbital Sodium is achieved by condensation of diethyl malonate with urea in the presence of sodium ethoxide . A multicomponent crystal of metformin (Met) and barbital (Bar) was successfully synthesized through an anion exchange reaction and cooling crystallization method .
Molecular Structure Analysis
The molecular formula of Barbital Sodium is C8H11N2NaO3 . The average weight is 184.1925 and the mono-isotopic weight is 184.08479226 .
Physical And Chemical Properties Analysis
Barbital Sodium has a molar mass of 206.17 . It has a density of 1.418 at 20℃ . The melting point is 190℃ . It is soluble in water with a solubility of 181.6g/L at 20℃ . It appears as a white to almost white powder or crystalline .
Scientific Research Applications
Buffering Solution in Biochemical and Biological Experiments
- Scientific Field: Biochemistry and Biology
- Application Summary: Barbital Sodium is used as a buffering solution in biochemical and biological experiments due to its buffering capabilities . It is particularly well-suited for scenarios requiring lower buffer capacity without compromising pH stability .
- Methods of Application: The specific methods of application can vary depending on the experiment, but it generally involves adding Barbital Sodium to the solution to maintain the desired pH level .
- Results or Outcomes: The use of Barbital Sodium as a buffer helps maintain ideal conditions for various experiments, ensuring the reliability and accuracy of the results .
Component of Michaeli’s Buffer for Histological and Histopathological Analyses
- Scientific Field: Histology and Histopathology
- Application Summary: Sodium 5,5-diethyl barbiturate, also known as Barbital Sodium, has been used as a component of Michaeli’s buffer, a commonly used buffer solution that helps maintain ideal conditions for histological and histopathological analyses .
- Methods of Application: Barbital Sodium is added to the buffer solution used in the preparation of tissue samples for histological and histopathological analyses .
- Results or Outcomes: The use of Barbital Sodium in Michaeli’s buffer helps preserve the structure and integrity of the tissue samples, allowing for accurate analyses .
Biological Buffer in Immunoelectrophoresis, Hemolytic Assays and Fixative Solutions
- Scientific Field: Immunology
- Application Summary: Sodium barbital solutions have been used as pH buffers for biological research, e.g., in immunoelectrophoresis or in fixative solutions .
- Methods of Application: The specific methods of application can vary depending on the experiment, but it generally involves adding Barbital Sodium to the solution to maintain the desired pH level .
- Results or Outcomes: The use of Barbital Sodium as a buffer helps maintain ideal conditions for various experiments, ensuring the reliability and accuracy of the results .
Hypnotic and Sedative
- Scientific Field: Medicine
- Application Summary: Barbital Sodium has been used as a hypnotic and sedative . It can induce dependence and is used to relieve anxiety or tension .
- Methods of Application: Barbital Sodium is administered orally .
- Results or Outcomes: The use of Barbital Sodium as a hypnotic and sedative helps to reduce anxiety and induce sleep .
Anticonvulsant
- Scientific Field: Neurology
- Application Summary: Barbital Sodium is used as an anticonvulsant to help control seizures in certain disorders or diseases, such as epilepsy .
- Methods of Application: The specific methods of application can vary depending on the patient’s condition, but it generally involves oral administration .
- Results or Outcomes: The use of Barbital Sodium as an anticonvulsant helps to control seizures, improving the quality of life for individuals with certain neurological disorders .
Central Nervous System Depressant in Veterinary Practice
- Scientific Field: Veterinary Medicine
- Application Summary: Barbital Sodium is used in veterinary practice for central nervous system depression .
- Methods of Application: The specific methods of application can vary depending on the animal and the specific scenario, but it generally involves oral administration .
- Results or Outcomes: The use of Barbital Sodium in veterinary practice helps to manage conditions related to the central nervous system in animals .
Treatment of Acute Migraines or Cluster Headaches
- Scientific Field: Neurology
- Application Summary: Barbital Sodium is used in the treatment of acute migraines or cluster headaches .
- Methods of Application: The specific methods of application can vary depending on the patient’s condition, but it generally involves oral administration .
- Results or Outcomes: The use of Barbital Sodium helps to control and manage the symptoms of acute migraines or cluster headaches, improving the quality of life for individuals with these conditions .
Euthanasia and Assisted Suicide
- Scientific Field: Medicine
- Application Summary: High doses of Barbital Sodium are used for medical aid in dying, euthanasia, and assisted suicide .
- Methods of Application: The specific methods of application can vary depending on the situation, but it generally involves oral administration or injection .
- Results or Outcomes: The use of Barbital Sodium in these scenarios helps to ensure a peaceful and painless death .
Interrogation
- Scientific Field: Forensic Science
- Application Summary: Sodium amytal, an intermediate-acting barbiturate that is used for sedation and to treat insomnia, was also used in so-called sodium amytal “interviews” where the person being questioned would be thought to be more likely to provide the truth whilst under the influence of the drug .
- Methods of Application: When dissolved in water, sodium amytal can be swallowed, or it can be administered by intravenous injection .
- Results or Outcomes: The drug does not itself force people to tell the truth, but is thought to decrease inhibitions and slow creative thinking, making subjects more likely to be caught off guard when questioned, and increasing the possibility of the subject revealing information through emotional outbursts .
Safety And Hazards
properties
IUPAC Name |
sodium;5,5-diethyl-4,6-dioxo-1H-pyrimidin-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.Na/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHFKWPGWBFQLN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020128 | |
Record name | Sodium barbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS] | |
Record name | Barbital sodium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12025 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Barbital sodium | |
CAS RN |
144-02-5 | |
Record name | Barbital sodium [INN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium barbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barbital sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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